molecular formula C11H18N4O B5629089 (3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol

Cat. No. B5629089
M. Wt: 222.29 g/mol
InChI Key: CKOAEUNOUXYING-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol often involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For example, synthesis approaches may include the condensation of pyridine derivatives with other reactive partners, followed by structural modifications to achieve the desired compound (Elangovan et al., 2021). These synthetic pathways are crucial for creating the compound in a pure form, enabling further study of its properties and applications.

Molecular Structure Analysis

The molecular structure of (3R)-1-(4-amino-2-pyrimidinyl)-3,4,4-trimethyl-3-pyrrolidinol and related compounds has been extensively analyzed using various spectroscopic and computational methods. Techniques such as FTIR, NMR, and UV-Visible spectroscopy, alongside computational methods like Density Functional Theory (DFT), are employed to elucidate the structural characteristics of these compounds (Elangovan et al., 2021). These analyses provide insights into the electronic structure, bonding patterns, and stereochemistry of the molecule.

Chemical Reactions and Properties

Compounds with pyrrolidine and pyrimidine moieties exhibit a wide range of chemical reactivities, enabling their participation in various chemical reactions. Their reactivity can be exploited in the synthesis of novel compounds with potential biological activity. For instance, reactions involving nucleophilic substitution, condensation with aldehydes, and cyclization processes are common for synthesizing derivatives of pyrrolidines and pyrimidines for further biological evaluation (Jayachitra et al., 2008).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the compound interacting with a specific target, such as a protein, in the body .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations in the synthesis or use of the compound, or new applications for the compound .

properties

IUPAC Name

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-10(2)6-15(7-11(10,3)16)9-13-5-4-8(12)14-9/h4-5,16H,6-7H2,1-3H3,(H2,12,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOAEUNOUXYING-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C2=NC=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C2=NC=CC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(4-aminopyrimidin-2-yl)-3,4,4-trimethylpyrrolidin-3-ol

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